molecular formula C8H7NO4 B13136835 4-Formyl-6-methoxynicotinicacid

4-Formyl-6-methoxynicotinicacid

Cat. No.: B13136835
M. Wt: 181.15 g/mol
InChI Key: VNYMKCIXUDQFSB-UHFFFAOYSA-N
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Description

4-Formyl-6-methoxynicotinic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of nicotinic acid, featuring a formyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-6-methoxynicotinic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 4-Formyl-6-methoxynicotinic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-6-methoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid) as a catalyst.

    Reduction: NaBH4, LiAlH4, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

    Oxidation: 4-Carboxy-6-methoxynicotinic acid.

    Reduction: 4-Hydroxymethyl-6-methoxynicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-6-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-6-methoxynicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxynicotinic acid: Lacks the formyl group at the 4-position.

    4-Formylnicotinic acid: Lacks the methoxy group at the 6-position.

    Nicotinic acid: Lacks both the formyl and methoxy groups.

Uniqueness

4-Formyl-6-methoxynicotinic acid is unique due to the presence of both the formyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-formyl-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C8H7NO4/c1-13-7-2-5(4-10)6(3-9-7)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

VNYMKCIXUDQFSB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C=O)C(=O)O

Origin of Product

United States

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